1,7-Naphthyridine-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5N2O2- |
|---|---|
Molecular Weight |
173.15 g/mol |
IUPAC Name |
1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,(H,12,13)/p-1 |
InChI Key |
HJYYQFVLSQWEDJ-UHFFFAOYSA-M |
SMILES |
C1=CN=CC2=NC=C(C=C21)C(=O)[O-] |
Canonical SMILES |
C1=CN=CC2=NC=C(C=C21)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1,7 Naphthyridine 3 Carboxylate and Its Derivatives
Classical Cyclization Approaches to the 1,7-Naphthyridine (B1217170) System
Classical methods for constructing the 1,7-naphthyridine skeleton often rely on condensation and cyclization reactions to form the fused heterocyclic ring system.
Friedländer Condensation Strategies for 1,7-Naphthyridine Core Formation
The Friedländer annulation is a well-established and versatile method for the synthesis of quinolines and their aza-analogs, including naphthyridines. nih.govwikipedia.org This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group (or a precursor) with a compound containing a reactive α-methylene group. nih.govwikipedia.org The reaction can be catalyzed by acids or bases and can be performed under various conditions, including microwave irradiation, which can lead to shorter reaction times and improved yields. tsijournals.com
For the synthesis of 1,7-naphthyridines, a suitable 3-amino-4-formylpyridine or a related derivative would be reacted with a compound containing an α-methylene group adjacent to a carbonyl, such as a β-ketoester. The general mechanism proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic naphthyridine ring. While the Friedländer synthesis is a powerful tool, controlling regioselectivity can be a challenge when using unsymmetrical ketones or substituted aminopyridines. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| 2-Aminonicotinaldehyde | Active methylene (B1212753) carbonyls | DABCO, Microwave | 1,8-Naphthyridines | tsijournals.com |
| 2-Aminobenzaldehydes | Ketones | Acid or Base | Quinolines | wikipedia.org |
| 2-Amino-5-chloro-benzhydrol | Benzyl alcohols | MnO₂, KOtBu, DES | Dibenzo[b,j] wikipedia.orgthieme-connect.comphenanthrolines | nih.gov |
Thermal Cyclization Reactions for Ethyl 4-Hydroxy-1,7-Naphthyridine-3-carboxylates
Thermal cyclization represents another classical approach to forming heterocyclic systems. In the context of ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylates, a common strategy involves the intramolecular cyclization of a suitably substituted pyridine (B92270) precursor. This often involves a Gould-Jacobs type reaction, where an aniline (B41778) or aminopyridine is reacted with diethyl ethoxymethylenemalonate (DEEM).
The initial reaction forms an intermediate which, upon heating at high temperatures (often in a high-boiling solvent like Dowtherm A), undergoes a cyclization reaction to form the pyridone ring of the naphthyridine system. chemicalbook.com This high-temperature, uncatalyzed cyclization is driven by the thermodynamic stability of the resulting aromatic system. The resulting product is typically the ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate, which exists in tautomeric equilibrium with its 4-oxo form. chemicalbook.com
| Precursor | Reaction Conditions | Product | Reference |
| 3-(Trifluoromethyl)aniline and diethyl ethoxymethylenemalonate | 1. 125 °C; 2. Dowtherm A, 255 °C | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | chemicalbook.com |
Transition Metal-Catalyzed Coupling Reactions for Functionalization
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed reactions to build complex molecules with high efficiency and selectivity. These methods are particularly useful for the functionalization of pre-existing heterocyclic cores like 1,7-naphthyridine.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions for 1,7-Naphthyridine-3-carboxylates
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov For the functionalization of 1,7-naphthyridine-3-carboxylates, this reaction is invaluable for introducing aryl or heteroaryl substituents at specific positions on the naphthyridine ring.
Typically, a halogenated 1,7-naphthyridine-3-carboxylate (e.g., a bromo or chloro derivative) is reacted with an arylboronic acid in the presence of a palladium catalyst, a suitable ligand (such as a phosphine), and a base. nih.gov The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and scope. nih.gov This methodology allows for the synthesis of a diverse library of substituted 1,7-naphthyridine-3-carboxylates, which is essential for structure-activity relationship studies in drug discovery. researchgate.netrsc.org
| Substrate | Reagent | Catalyst System | Product | Reference |
| Aryl Halides | Arylboronic Acids | Palladium catalyst, Ligand, Base | Biaryl compounds | nih.govacademie-sciences.fr |
| Glycosyl Chlorides | Arylboronic Esters | Excited-state Palladium catalyst | C-aryl glycosides | rsc.org |
| Thioureas/Thioamides | Pd-carbene complexes | Amidinium salts/Diaryl ketones | nih.gov |
Copper-Catalyzed Amidation in the Synthesis of Naphthyridine-3-carboxylate Analogues
Copper-catalyzed amidation reactions have emerged as a practical method for the formation of amide bonds. nih.govnih.gov This can be applied to the synthesis of N-substituted naphthyridine-3-carboxamides, which are important analogues of the corresponding carboxylates. One approach involves the direct amidation of a 1,7-naphthyridine-3-carboxylic acid, though this often requires activation of the carboxylic acid.
A more direct method is the coupling of a halo-naphthyridine with an amide. However, a particularly innovative approach is the copper-catalyzed aerobic oxidative amidation of tertiary amines. nih.gov While not directly applied to the naphthyridine-3-carboxylate core in the provided context, this methodology highlights a potential route for creating complex amide derivatives from simpler amine precursors under oxidative conditions.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Tertiary Amines | Copper catalyst, O₂ | Tertiary Amides | nih.gov | |
| Aldehydes | Copper(I) halides, Pyridine | Amides | nih.gov |
Iron(III)-Catalyzed Povarov Cyclization for Fused 1,7-Naphthyridines
The Povarov reaction is a [4+2] cycloaddition reaction that is used to synthesize tetrahydroquinolines and related fused heterocyclic systems. thieme-connect.comresearchgate.netthieme-connect.com An iron(III)-catalyzed Povarov-type cyclization has been developed for the synthesis of fused dibenzo[b,f] wikipedia.orgthieme-connect.comnaphthyridines. thieme-connect.comresearchgate.netthieme-connect.comresearcher.life This reaction utilizes 1-(2-alkynylaryl)-2-pyrrolecarbaldehydes and arylamines as starting materials. thieme-connect.comthieme-connect.com
The reaction is catalyzed by environmentally friendly and inexpensive iron(III) chloride. thieme-connect.comthieme-connect.com The proposed mechanism involves the formation of an imine from the aldehyde and amine, followed by an intramolecular [4+2] cycloaddition and subsequent aromatization via oxidation to yield the fused 1,7-naphthyridine scaffold. thieme-connect.com This method is characterized by its mild reaction conditions, broad substrate scope, and high atom economy. thieme-connect.comthieme-connect.com
| Reactants | Catalyst | Product | Key Features | Reference |
| 1-(2-Alkynylaryl)-2-pyrrolecarbaldehydes, Arylamines | FeCl₃ | Fused Dibenzo[b,f] wikipedia.orgthieme-connect.comnaphthyridines | Mild conditions, High atom economy | thieme-connect.comthieme-connect.com |
| Pyrrole derivatives, Vinyl ketones | Fe(ClO₄)₃·Al₂O₃ | Dihydrocyclopenta[b]pyrrol-one derivatives | Tandem Nazarov/Michael reaction | researchgate.net |
Multicomponent Reactions and One-Pot Synthetic Pathways for this compound Scaffolds
A notable strategy for constructing naphthyridine rings involves the Friedländer annulation, which can be adapted into one-pot procedures. For instance, the condensation of a substituted 3-aminopyridine-4-carbaldehyde with a ketone bearing α-methylene protons can yield the 1,7-naphthyridine core. While specific examples leading directly to the 3-carboxylate are part of broader synthetic routes, the principles of MCRs are widely applied to various naphthyridine isomers. For example, a three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized or reduced. nih.gov This reaction demonstrates high tolerance for a variety of aldehydes and amines, showcasing the versatility of MCRs in creating diverse libraries of natural product-like compounds. nih.gov
Another versatile MCR approach involves the reaction of an aminopyridine, an aldehyde, and an active methylene compound. Although many reported examples focus on the 1,8-naphthyridine (B1210474) isomer, the methodology is adaptable. For instance, a one-pot, three-component synthesis of 1,8-naphthyridine derivatives proceeds by reacting 2-aminopyridine, various aromatic aldehydes, and malononitrile (B47326) at room temperature. jetir.org The choice of solvent was found to be crucial, with methanol (B129727) providing the best yield. jetir.org
Similarly, the synthesis of benzo[c]pyrazolo nih.govresearchgate.netnaphthyridines has been achieved through a regioselective one-pot, multi-component reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) in water. nih.gov This process involves a sequence of Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization to generate the final product in good yields. nih.gov Such one-pot cascade reactions exemplify the efficiency and atom economy of modern synthetic methods. researchgate.net
A patent discloses a synthetic route to 8-chloro-1,7-naphthyridine-3-carbaldehyde, a key intermediate for the corresponding carboxylate. The method involves the cyclization of a protected 2-chloro-3-aminopyridine derivative with an acrylate (B77674) compound, which, while not a classic MCR, streamlines the formation of the core structure. google.com
Interactive Table: Examples of One-Pot and Multicomponent Reactions for Naphthyridine Scaffolds
| Naphthyridine Scaffold | Components/Reactants | Key Features | Reference |
|---|---|---|---|
| Dihydro-2,7-naphthyridine-1-ones | Aldehyde, Primary Amine, Dimer of a less hindered aldehyde | Three-component reaction; unstable dihydro intermediates can be oxidized or reduced. | nih.gov |
| 1,8-Naphthyridine derivatives | 2-Aminopyridine, Aromatic Aldehyde, Malononitrile | One-pot, three-component synthesis at room temperature; Ammonium (B1175870) metavanadate catalyst. | jetir.org |
| Benzo[c]pyrazolo nih.govresearchgate.netnaphthyridines | Isatin, Malononitrile, 3-Aminopyrazole | Regioselective, one-pot, multi-component "on-water" reaction. | nih.gov |
| 1,6-Naphthyridine (B1220473) derivatives | Aromatic aldehydes, Malononitrile dimer | One-pot cascade reaction in ethanol. | researchgate.net |
Regioselective Synthesis and Isomer Control in this compound Preparation
The synthesis of a specific naphthyridine isomer, such as 1,7-naphthyridine, from a pyridine precursor is a significant challenge due to the potential for the formation of multiple regioisomers (e.g., 1,5-, 1,6-, 1,8-). Achieving regioselectivity is therefore paramount for the efficient preparation of 1,7-naphthyridine-3-carboxylates.
The choice of starting materials and reaction conditions is critical for directing the cyclization to the desired positions. The Friedländer synthesis, a classic method for forming quinoline (B57606) and naphthyridine rings, relies on the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize a 1,7-naphthyridine, one would typically start with a 3-amino-4-acylpyridine or a 4-amino-3-acylpyridine. For example, the condensation of 3-aminoisonicotinaldehyde (B120943) (3-aminopyridine-4-carbaldehyde) with aryl ketones has been used to prepare 2-aryl- and 2,3-diaryl-1,7-naphthyridines. researchgate.net The regiochemical outcome is predetermined by the substitution pattern of the starting pyridine derivative.
A patented method for synthesizing an important intermediate, 8-chloro-1,7-naphthyridine-3-carbaldehyde, highlights a strategy for isomer control. google.com The process begins with 2-chloro-3-aminopyridine. After protection of the amino group, the pyridine ring is functionalized before a cyclization reaction with an acrylate compound under the influence of a Lewis acid to form the second ring, thus constructing the 1,7-naphthyridine core. google.com This directed approach ensures the exclusive formation of the 1,7-isomer.
Organometallic chemistry offers powerful tools for regioselective functionalization. Directed metalation of the naphthyridine scaffold itself can allow for the introduction of substituents at specific positions. While much of this work has focused on 1,5- and 2,7-naphthyridines, the principles can be extended. uni-muenchen.de For instance, the use of TMP (2,2,6,6-tetramethylpiperidide) bases containing zinc, magnesium, or lithium allows for successive, regioselective metalations of the 1,5-naphthyridine (B1222797) scaffold, demonstrating the high level of control achievable. uni-muenchen.de
The Gould-Jacobs reaction is another classical approach that provides regiochemical control. This reaction involves the condensation of an aniline (or aminopyridine) with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification and decarboxylation. To obtain a this compound precursor, one would need to start with 4-aminopyridine, which upon reaction and cyclization would lead to a 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate derivative. This contrasts with the use of 3-aminopyridine, which would lead to the isomeric 1,5-naphthyridine system. nih.gov
Interactive Table: Strategies for Regiocontrolled Naphthyridine Synthesis
| Method | Starting Material (Example) | Resulting Isomer | Key to Control | Reference |
|---|---|---|---|---|
| Friedländer Annulation | 3-Amino-4-acetylpyridine | 1,7-Naphthyridine | Relative positions of amino and acyl groups on the pyridine ring. | researchgate.net |
| Directed Cyclization | 2-Chloro-3-aminopyridine | 1,7-Naphthyridine | Stepwise construction starting from a pre-functionalized pyridine. | google.com |
| Gould-Jacobs Reaction | 4-Aminopyridine | 1,7-Naphthyridine (4-oxo derivative) | The position of the amino group on the pyridine ring dictates the annulation pattern. | nih.gov |
| Gould-Jacobs Reaction | 3-Aminopyridine | 1,5-Naphthyridine (4-oxo derivative) | The position of the amino group on the pyridine ring dictates the annulation pattern. | nih.gov |
| One-pot MCR | Isatin, Malononitrile, 3-Aminopyrazole | Benzo[c]pyrazolo nih.govresearchgate.netnaphthyridine | Inherent reactivity and connectivity of the chosen components in a cascade sequence. | nih.gov |
Green Chemistry Approaches and Sustainable Synthesis for Naphthyridine-3-carboxylate Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including naphthyridine derivatives, to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, catalytic versus stoichiometric reagents, and improved energy efficiency.
A significant advancement in the green synthesis of naphthyridines is the use of water as a reaction solvent. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. A greener method for synthesizing substituted 1,8-naphthyridines has been developed using the Friedländer reaction with water as the solvent, resulting in high yields. rsc.org Similarly, an efficient and environmentally benign protocol for the synthesis of benzo[c]pyrazolo nih.govresearchgate.netnaphthyridine derivatives was achieved through a regioselective multi-component "on-water" reaction, highlighting features like short reaction times and reduced waste. nih.gov
The use of ionic liquids as recyclable green media also represents a sustainable approach. A mild and facile method for synthesizing naphthyridine derivatives in high yields involves a three-component reaction between an aldehyde, an enamine, and a piperidine (B6355638) derivative in an ionic liquid. researchgate.net This method offers operational simplicity and easy work-up procedures. researchgate.net
Catalysis is a cornerstone of green chemistry. The development of reactions that use non-toxic, inexpensive, and recyclable catalysts is a key goal. For example, citric acid, a naturally occurring and biodegradable acid, has been used to promote the efficient synthesis of 1,8-naphthyridines. connectjournals.com Another approach utilized ammonium metavanadate as a catalyst for the one-pot, three-component synthesis of 1,8-naphthyridine derivatives under mild, room temperature conditions. jetir.org
These examples, while often demonstrated for other naphthyridine isomers, provide a clear blueprint for developing sustainable synthetic routes toward this compound. The adoption of aqueous reaction media, biodegradable catalysts, and multicomponent reaction designs are key strategies for minimizing the environmental footprint of synthesizing these valuable heterocyclic compounds.
Chemical Reactivity and Derivatization Strategies of 1,7 Naphthyridine 3 Carboxylate
Nucleophilic Substitution Reactions on the 1,7-Naphthyridine (B1217170) Ring
The electron-deficient nature of the 1,7-naphthyridine ring, a consequence of the electronegative nitrogen atoms, renders it susceptible to attack by nucleophiles. masterorganicchemistry.com This reactivity is a cornerstone for the functionalization of the naphthyridine core.
The introduction of amino groups onto the 1,7-naphthyridine skeleton can be achieved through direct amination reactions. For instance, the amination of 1,7-naphthyridine with potassium amide in liquid ammonia (B1221849) has been studied. wur.nl The reaction proceeds via the formation of an anionic sigma adduct. wur.nl The site of amide attack is influenced by temperature, with kinetic control at lower temperatures favoring attack at the C-2 and C-8 positions, which have the lowest electron density. wur.nl As the temperature is raised, thermodynamic control leads to the formation of the more stable C-8 adduct. wur.nl Subsequent oxidation of these aminodihydro-1,7-naphthyridinide intermediates with potassium permanganate (B83412) yields the corresponding amino-1,7-naphthyridines. wur.nl
| Reagent | Conditions | Position of Amination | Reference |
| Potassium amide in liquid ammonia | -35° to -45°C (Kinetic control) | C-2 and C-8 | wur.nl |
| Potassium amide in liquid ammonia | ~10°C (Thermodynamic control) | C-8 | wur.nl |
Halogenation of the 1,7-naphthyridine ring provides a versatile entry point for a wide range of nucleophilic substitution reactions, as halogens are excellent leaving groups. The conversion of a hydroxyl group on the naphthyridine ring to a halide is a common strategy. nih.gov For example, treatment with phosphoryl halides or phosphorus pentahalides can transform a hydroxy-naphthyridine into a halo-naphthyridine. nih.gov
Once halogenated, these intermediates can react with various nucleophiles to introduce diverse functionalities. The reactivity of chloro-substituted 1,7-naphthyridine derivatives with nucleophiles has been investigated, leading to the synthesis of various substituted 1,7-naphthyridines. benthamdirect.com The displacement of a halogen by an amine (amination) is a frequently employed reaction to introduce nitrogen-containing substituents. nih.gov
Electrophilic Aromatic Substitution Reactions on the 1,7-Naphthyridine-3-carboxylate System
Electrophilic aromatic substitution (SEAr) on the 1,7-naphthyridine ring is generally less facile compared to electron-rich aromatic systems. wikipedia.org The presence of the electronegative nitrogen atoms deactivates the ring towards electrophilic attack. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions, the nitrogen atoms can be protonated, further deactivating the ring. wikipedia.orglibretexts.org
Transformation of the Carboxylate Moiety
The carboxylate group at the 3-position of the 1,7-naphthyridine ring offers a rich platform for chemical modifications, allowing for the synthesis of a diverse array of derivatives.
The ester group of a this compound can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under either acidic or basic conditions. mnstate.edursc.org For instance, refluxing a 1,8-naphthyridine-3-carboxylic acid ethyl ester with a mixture of sodium hydroxide (B78521) and ethanol, followed by acidification, yields the corresponding carboxylic acid. rsc.org These carboxylic acids are valuable intermediates for further derivatization. google.com
| Starting Material | Reagents | Product | Reference |
| 1,8-Naphthyridine-3-carboxylic acid ethyl ester | 1. NaOH, Ethanol, Reflux2. HCl (aq) | 1,8-Naphthyridine-3-carboxylic acid | rsc.org |
The ester functionality of 1,7-naphthyridine-3-carboxylates can be converted into amides and hydrazides, which are important functional groups in many biologically active molecules. nih.gov Carboxamides are typically synthesized by reacting the ester with an appropriate amine. rsc.org In some cases, the corresponding carboxylic acid is first generated and then coupled with an amine. rsc.org
Hydrazides are formed by the reaction of the ester with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net For example, ethyl 1,8-naphthyridin-2-one-3-carboxylate reacts with hydrazine hydrate to furnish 1,8-naphthyridin-2-one-3-carboxylic acid hydrazide. researchgate.net These hydrazides can then be used as building blocks for the synthesis of more complex heterocyclic systems. researchgate.net
| Starting Material | Reagent | Product | Reference |
| Ethyl 1,8-naphthyridin-2-one-3-carboxylate | Hydrazine hydrate | 1,8-Naphthyridin-2-one-3-carboxylic acid hydrazide | researchgate.net |
| 1,8-Naphthyridine-3-carboxylic acid | Amines | 1,8-Naphthyridine-3-carboxamides | rsc.org |
Rearrangement Reactions and Mechanistic Insights
Rearrangement reactions offer powerful tools for skeletal transformations and the introduction of functional groups in heterocyclic systems. In the context of this compound and its derivatives, several rearrangement reactions have been explored, providing access to novel structural motifs.
Smiles Rearrangements in Substituted Naphthyridines
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.orgresearchgate.net It has been successfully applied to the 2,7-naphthyridine (B1199556) series, a structurally related isomer of the 1,7-naphthyridine system, to synthesize 1-amino-3-oxo-2,7-naphthyridines. mdpi.com In a key step, amides derived from non-aromatic primary amines undergo a Smiles-type rearrangement to yield 1,3-diamino-2,7-naphthyridines. mdpi.com This reaction proceeds when a suitable nucleophile is present within the molecule, which can attack an activated aromatic ring, leading to the migration of the aryl group. The reaction is influenced by electronic and steric effects of the substituents on the aromatic ring. nih.gov
A notable example involves the treatment of specific amide precursors with sodium hydroxide in ethanol, which induces a Smiles rearrangement to form 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles in high yields. mdpi.com This method provides an effective route to 1,3-diamino-2,7-naphthyridines. mdpi.com While this specific example pertains to the 2,7-naphthyridine isomer, the principles of the Smiles rearrangement suggest its potential applicability to appropriately substituted this compound derivatives, offering a pathway for the synthesis of novel amino-substituted analogs.
Thermal and Catalyzed Rearrangements
Thermal and catalyzed rearrangements represent another important class of reactions for modifying the naphthyridine core. These reactions can lead to significant structural changes, often driven by the formation of more stable products.
One relevant example is the thermal rearrangement of pyridylnitramines, which can form corresponding methylamino-nitropyridines upon heating. chemicalpapers.com This type of intramolecular nitro group migration has been observed to occur without cross-nitration, suggesting an intramolecular mechanism. chemicalpapers.com While not directly involving a this compound, this reaction highlights the potential for thermally induced rearrangements within pyridine-containing heterocyclic systems.
Another significant rearrangement is the Wolff rearrangement, a key step in the Arndt-Eistert reaction for chain elongation of carboxylic acids. libretexts.org This reaction involves the rearrangement of an acyl carbene to a ketene. libretexts.org This could be a potential strategy for modifying the carboxylic acid moiety at the 3-position of the 1,7-naphthyridine ring.
Furthermore, clockss.orgclockss.org-sigmatropic rearrangements, such as the Claisen and Cope rearrangements, are powerful tools in organic synthesis. byjus.comnih.gov The Claisen rearrangement, for instance, involves the thermal rearrangement of allyl aryl ethers. byjus.com While direct examples on the this compound core are not prevalent in the provided context, the principles of these pericyclic reactions could be applied to suitably designed precursors to achieve novel derivatizations.
Oxidation and Reduction Reactions of the Naphthyridine Framework
The nitrogen atoms in the 1,7-naphthyridine ring influence its susceptibility to oxidation and reduction, providing avenues for further functionalization.
Oxidation:
The nitrogen atoms in the naphthyridine ring can be oxidized to form N-oxides. For instance, a series of 1,7-naphthyridine 1-oxides have been synthesized and shown to be potent and selective inhibitors of p38 mitogen-activated protein kinase. nih.govdrugbank.com The N-oxide oxygen was found to be crucial for their biological activity and selectivity. nih.govdrugbank.com Oxidation of the naphthyridine core can also be a prelude to other functionalizations, such as halogenation. nih.gov
Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used for the oxidation of naphthyridine derivatives.
Reduction:
The pyridine (B92270) rings of the naphthyridine system can be reduced under various conditions. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common method for the reduction of aromatic nitrogen heterocycles. vanderbilt.edu Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can also be employed, with the choice of reagent depending on the desired extent of reduction and the presence of other functional groups. imperial.ac.uk
Reductive amination is another important reaction, where an aldehyde or ketone is converted to an amine. masterorganicchemistry.com This can be applied to derivatives of this compound that bear a suitable carbonyl group, allowing for the introduction of various amino substituents. masterorganicchemistry.com
Functional Group Interconversions and Side Chain Modifications on this compound Derivatives
The carboxylic acid group at the 3-position of the 1,7-naphthyridine scaffold is a versatile handle for a wide array of functional group interconversions and side-chain modifications.
The carboxylic acid can be converted into a variety of other functional groups, including:
Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Amides: Amide formation is readily accomplished by reacting the carboxylic acid with an amine, often using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). rsc.org
Acid Halides: The carboxylic acid can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Aldehydes: The carboxylic acid or its ester derivatives can be reduced to the corresponding aldehyde. For example, 8-chloro-1,7-naphthyridine-3-carboxylic acid and its esters can be reduced in one step to 8-chloro-1,7-naphthyridine-3-carbaldehyde, a key intermediate for various drug candidates. google.com
These transformations provide access to a diverse range of derivatives with potentially altered biological activities and physicochemical properties. For example, the synthesis of 7-(1,7-disubstituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxamido)-cephalosporins has been achieved through the formation of an amide bond. nih.gov
The table below summarizes some key functional group interconversions starting from a carboxylic acid.
| Starting Functional Group | Reagent(s) | Product Functional Group |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amine, Coupling Agents | Amide |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride |
| Carboxylic Acid/Ester | Reducing Agent | Aldehyde |
These derivatization strategies highlight the versatility of the this compound scaffold in the synthesis of complex and potentially bioactive molecules.
Structure Activity Relationship Sar and Design Principles for 1,7 Naphthyridine 3 Carboxylate Analogues
Impact of Substituent Effects on Biological Activity of Naphthyridine-3-carboxylates
The modification of substituents at various positions on the naphthyridine ring system serves as a primary strategy for optimizing biological activity, selectivity, and pharmacokinetic properties.
The 4-oxo and 3-carboxylate groups are hallmark features of the quinolone and naphthyridine classes of antibacterial agents. This keto-acid functionality is crucial for chelating divalent metal ions (like Mg²⁺) in the active site of bacterial DNA gyrase, which is essential for inhibitory activity. Analogous findings in other naphthyridine series underscore the importance of this region. For example, in a series of 8-hydroxy-1,6-naphthyridines, which can tautomerize to a keto form, removal or methylation of the 8-hydroxyl group (analogous to the C-4 carbonyl's function) led to a significant loss of antiparasitic activity nih.gov. This suggests that the hydrogen-bonding capability at this position is vital. Modifications of the C-3 carboxylate group, such as esterification, typically lead to a loss of activity, as the free carboxylic acid is required for the key interactions with the enzyme-DNA complex.
Substituents at the remaining carbon positions of the naphthyridine ring play a significant role in modulating potency, spectrum of activity, and pharmacokinetic properties.
C-7 Position: This is the most extensively studied position in related naphthyridine analogues. Large, often basic, heterocyclic substituents at C-7 are a common feature of potent compounds. In a series of 1,8-naphthyridine (B1210474) antitumor agents, aminopyrrolidine derivatives at the C-7 position demonstrated more potent cytotoxic activity than other amine groups nih.gov. Specifically, a trans-3-methoxy-4-methylaminopyrrolidinyl group was identified as having potent in vitro and in vivo activity nih.gov. Similarly, for 1,6-naphthyridin-2(1H)-one inhibitors of the c-Src kinase, analogues with basic aliphatic side chains at the C-7 position were the most potent, with IC₅₀ values in the nanomolar range nih.gov.
| Naphthyridine Core | Position | Substituent Type | Impact on Activity | Reference |
|---|---|---|---|---|
| 1,8-Naphthyridine | C-7 | Aminopyrrolidine derivatives | Potent cytotoxic activity | nih.gov |
| 1,6-Naphthyridine (B1220473) | C-7 | Basic aliphatic side chains | Potent c-Src inhibition (IC₅₀ 10-80 nM) | nih.gov |
| 1,6-Naphthyridine | N-1 | Deletion of Nitrogen | Loss of antiparasitic activity | nih.gov |
| 1,8-Naphthyridine | C-6 | Unsubstituted (vs. Fluoro) | Increased cytotoxic activity | nih.gov |
C-6 Position: In the context of 1,8-naphthyridines, a fluorine atom at C-6 is a common feature of many antibacterial agents, where it enhances DNA gyrase inhibition. However, in the search for antitumor agents, it was discovered that a 6-unsubstituted 1,8-naphthyridine structure had more potent cytotoxic activity than its 6-fluoro analogue nih.gov. This demonstrates that the influence of a substituent at this position is highly dependent on the therapeutic target.
C-2 Position: The C-2 position is less commonly modified, but changes here can also impact activity. Often, a hydrogen or a small alkyl group is present. Introducing bulky substituents at C-2 can lead to a decrease in activity due to steric hindrance, preventing the molecule from fitting into the target's binding site.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for understanding the physicochemical properties that drive activity and for designing new, more potent analogues.
Two-dimensional QSAR (2D-QSAR) models use descriptors calculated from the 2D representation of molecules, such as constitutional, topological, and electronic properties. Studies on naphthyridine derivatives as inhibitors of HIV-1 integrase have successfully employed 2D-QSAR to build predictive models researchgate.net. These models revealed the importance of polarizability, electronegativity, and the presence of aromatic nitrogen atoms for the inhibitory activity researchgate.net. For other heterocyclic systems, 2D-QSAR has also proven effective. For instance, a study on pyridine-3-carbonitriles as vasorelaxant agents generated a statistically significant model for predicting activity rsc.org. Such models help identify key molecular features and descriptors that can guide the synthesis of new compounds with improved biological profiles nih.gov.
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the SAR by considering the 3D structure of the molecules and their interaction fields. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques nih.gov.
CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. The resulting field values are used to build a QSAR model. The output is often visualized as 3D contour maps, which show regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity nih.govuniroma1.it.
CoMSIA also calculates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more nuanced and interpretable model of the SAR nih.govnih.gov.
For naphthyridine derivatives and related compounds, 3D-QSAR studies have provided critical insights for drug design . The models generate contour maps that highlight specific spatial regions around the molecule where modifications are likely to enhance or diminish biological activity. For example, a CoMSIA contour map might show a green polyhedron in a specific region, indicating that adding steric bulk there would be favorable for activity, while a red polyhedron would indicate an unfavorable region for bulky groups researchgate.net. These visual guides are powerful tools for medicinal chemists, allowing for the rational design of new derivatives with optimized interactions with their biological target nih.gov.
| QSAR Method | Key Principles | Typical Output | Application to Naphthyridines |
|---|---|---|---|
| 2D-QSAR | Correlates biological activity with 2D molecular descriptors (e.g., polarity, topology). | A mathematical equation predicting activity (e.g., pIC₅₀). | Identifies key properties like polarizability and electronegativity as important for activity. researchgate.net |
| 3D-QSAR (CoMFA) | Uses 3D steric and electrostatic fields to correlate structure with activity. | 3D contour maps showing favorable/unfavorable steric and electrostatic regions. uniroma1.it | Provides visual guides for where to add or remove bulk or charge to improve binding. |
| 3D-QSAR (CoMSIA) | Expands on CoMFA by adding hydrophobic, H-bond donor, and H-bond acceptor fields. | More detailed 3D contour maps for multiple physicochemical properties. nih.gov | Offers a more complete picture of the ideal ligand-receptor interactions. nih.gov |
Pharmacophore Elucidation and Optimization in 1,7-Naphthyridine-3-carboxylate Drug Design
The development of drugs based on the 1,7-naphthyridine (B1217170) scaffold involves identifying and optimizing a pharmacophore, which represents the essential three-dimensional arrangement of functional groups required for biological activity. While detailed pharmacophore models for the this compound core are less prevalent in publicly available research compared to its other isomers, design principles can be inferred from synthetic efforts targeting specific biological activities.
Research into 1,7-naphthyridine derivatives has led to the synthesis of compounds with potential hypotensive action. The design of these molecules involved the creation of pyrrolopyridine and 1,7-naphthyridine derivatives from 2-methylnicotinic acid. researchgate.net This strategic approach highlights the core 1,7-naphthyridine structure as a key scaffold for achieving desired pharmacological effects. researchgate.net The pharmacophore in these instances is broadly defined by the rigid bicyclic core, which serves as a platform for positioning substituents that interact with specific biological targets.
Further optimization and elucidation often involve creating libraries of related compounds to explore the impact of different functional groups at various positions on the naphthyridine ring. The 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103) pharmacophore, for example, has been identified as a valuable core structure in medicinal chemistry. researchgate.net This saturated version of the ring system provides a more flexible, three-dimensional structure compared to the aromatic parent, which can be crucial for fitting into certain receptor binding pockets.
The table below summarizes key findings related to the design of bioactive 1,7-naphthyridine derivatives.
| Compound Class | Synthetic Precursor | Biological Activity | Key Design Insight |
| Pyrrolopyridine and 1,7-Naphthyridine derivatives | 2-Methylnicotinic acid | Hypotensive | The 1,7-naphthyridine core is a viable scaffold for cardiovascular drug design. researchgate.net |
| 5,6,7,8-Tetrahydro-1,7-naphthyridine | 2-(3-Pyridyl)ethylamine (as a conceptual model) | Pharmacologically active core | Serves as a conformationally-locked analog of more flexible molecules. researchgate.net |
Conformational Analysis and its Relevance to Structure-Activity Relationships
Conformational analysis, the study of the three-dimensional shapes that a molecule can adopt, is critical for understanding the structure-activity relationships (SAR) of 1,7-naphthyridine derivatives. The spatial arrangement of atoms and functional groups directly influences how a molecule interacts with its biological target, thereby determining its efficacy.
A key example in this area is the use of the 5,6,7,8-tetrahydro-1,7-naphthyridine system as a "conformationally-locked" analogue of the more flexible 2-(3-pyridyl)ethylamine pharmacophore. researchgate.net The parent molecule, 2-(3-pyridyl)ethylamine, can exist in numerous conformations due to the free rotation around its single bonds. By incorporating the ethylamine (B1201723) side chain into a second ring to form the tetrahydro-1,7-naphthyridine structure, the number of possible conformations is significantly reduced. This conformational restriction provides a more rigid molecular shape, which can lead to higher binding affinity and selectivity for a specific receptor.
Catalytic reduction of the parent 1,7-naphthyridine can yield a mixture of the 1,2,3,4-tetrahydro- and the 5,6,7,8-tetrahydro-1,7-naphthyridine isomers. researchgate.net The distinct geometry of these reduced products underscores the importance of regiochemistry in determining the molecule's final conformation and, consequently, its biological profile. The structures of these tetrahydronaphthyridines were established using techniques such as ultraviolet and proton magnetic resonance spectroscopy. researchgate.net
The relevance of this conformational restriction is that it allows medicinal chemists to design molecules with a predefined three-dimensional structure that is hypothesized to be the "active conformation" for a given biological target. This approach can reduce the entropic penalty upon binding and enhance potency.
The table below details the conformational aspects of key 1,7-naphthyridine derivatives.
| Compound | Conformational Feature | Relevance to SAR |
| 5,6,7,8-Tetrahydro-1,7-naphthyridine | Conformationally-restricted structure | Acts as a rigid analog of 2-(3-pyridyl)ethylamine, locking the pharmacophore in a specific 3D orientation to enhance binding affinity and selectivity. researchgate.net |
| 1,2,3,4-Tetrahydro-1,7-naphthyridine | Structural isomer of the 5,6,7,8-tetrahydro derivative | Different spatial arrangement of atoms leads to a distinct biological profile; separation and structural confirmation are crucial for SAR studies. researchgate.net |
Computational and Mechanistic Investigations of 1,7 Naphthyridine 3 Carboxylate
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the interactions between a ligand, such as a 1,7-naphthyridine-3-carboxylate derivative, and its biological target at a molecular level.
Binding Mode Analysis of 1,7-Naphthyridine-3-carboxylates with Biological Receptors (e.g., H1R, PIP4K2A)
PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha):
Molecular docking studies have been conducted on 1,7-naphthyridine (B1217170) analogues to understand their inhibitory activity against PIP4K2A, a lipid kinase implicated in cancer. These studies have successfully elucidated the binding interactions within the ATP-binding site of the enzyme. A key interaction observed is the formation of a hydrogen bond between the nitrogen atom at position 7 of the 1,7-naphthyridine ring and the backbone nitrogen of Valine-199 in the kinase hinge region. Additionally, a π-π stacking interaction between the terminal naphthyridine ring and the side chain of Phenylalanine-200 contributes to the binding. The binding of these ligands can induce conformational changes in the side chains of Phenylalanine-134 and Lysine-145, leading to a favorable steric and electrostatic fit within the binding pocket.
While these studies provide valuable insights into the binding mode of the 1,7-naphthyridine scaffold to PIP4K2A, specific binding mode analysis for the unsubstituted this compound is not extensively detailed in the reviewed literature. However, the foundational interactions observed for its analogues are presumed to be relevant.
H1R (Histamine H1 Receptor):
Currently, there is a lack of specific molecular docking studies in the scientific literature detailing the binding mode of this compound with the Histamine (B1213489) H1 receptor. Research in this area has predominantly focused on the 1,8-naphthyridine (B1210474) isomer.
Prediction of Binding Affinities and Molecular Interactions
For the interaction with PIP4K2A, molecular docking studies have enabled the prediction of binding affinities for a series of 1,7-naphthyridine analogues. These predictions are often correlated with experimental data, such as IC50 values, to validate the computational models. The primary molecular interactions that govern the binding affinity include:
Hydrogen Bonding: Crucial for anchoring the ligand within the active site.
π-π Interactions: Important for stabilizing the complex, particularly with aromatic residues in the binding pocket.
The following table summarizes the key molecular interactions observed in docking studies of 1,7-naphthyridine analogues with PIP4K2A.
| Interaction Type | Interacting Ligand Moiety | Interacting Receptor Residue (PIP4K2A) |
| Hydrogen Bond | N7 of naphthyridine ring | Backbone NH of Val199 |
| π-π Stacking | Naphthyridine ring system | Side chain of Phe200 |
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometric, electronic, and energetic properties of molecules.
Prediction of Electronic Properties and Reactivity Descriptors
Key electronic properties and reactivity descriptors that can be determined through DFT calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental in predicting the chemical reactivity and the ability of a molecule to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.
Ionization Potential and Electron Affinity: These relate to the energy required to remove or add an electron, respectively.
Global Reactivity Descriptors: Such as electronegativity, chemical hardness, and softness, which provide a general overview of the molecule's reactivity.
Without specific DFT data for this compound, a detailed table of these properties cannot be generated.
Analysis of Molecular Orbitals and Charge Distribution (e.g., ESP charges)
The analysis of molecular orbitals (HOMO and LUMO) helps in understanding the regions of a molecule that are most likely to be involved in chemical reactions. The distribution of these orbitals provides a map of electron density.
Electrostatic Potential (ESP) charges are calculated to understand the charge distribution within a molecule. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. The ESP map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. For this compound, the nitrogen atoms and the oxygen atoms of the carboxylate group are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors.
A detailed analysis of the molecular orbitals and specific ESP charge values for this compound is pending dedicated DFT studies.
In Silico Prediction of Biological Activities
In silico methods are increasingly used to predict the biological activities of chemical compounds, helping to prioritize them for further experimental testing. These predictions are based on the chemical structure of the molecule and employ various computational models, such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms.
For 1,7-naphthyridine analogues, in silico models have been developed to predict their inhibitory activity against PIP4K2A. rsc.org These models use molecular descriptors to establish a mathematical relationship between the chemical structure and the biological activity. rsc.org For instance, QSAR models have been built using machine learning algorithms like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) to predict the PIP4K2A inhibitory activity of a library of 1,7-naphthyridine analogues. rsc.org These models have shown a strong correlation between the predicted and experimental activities. rsc.org
However, broader in silico predictions of other potential biological activities for the parent this compound are not extensively documented in the current literature. Such predictions would typically involve screening the compound against a wide range of biological targets using computational platforms.
Mechanistic Elucidation of Synthetic Transformations via Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the mechanisms of organic reactions, and its application to the synthesis of naphthyridine cores is no exception. While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining research on analogous naphthyridine syntheses, such as the Gould-Jacobs and Friedländer reactions. These studies provide a framework for how computational chemistry can elucidate reaction pathways, transition states, and the factors governing regioselectivity, which are critical for the targeted synthesis of the 1,7-naphthyridine scaffold.
The synthesis of the 1,7-naphthyridine ring system often involves the cyclization of a substituted aminopyridine with a three-carbon component. The precise nature of the reactants and conditions determines the feasibility and outcome of the reaction. Computational models can be employed to predict the most likely reaction pathway by calculating the energy profiles of various potential routes.
For instance, in a reaction analogous to the Gould-Jacobs reaction, where an aminopyridine reacts with a malonic acid derivative, DFT calculations can be used to model the initial condensation, subsequent cyclization, and final aromatization steps. These calculations can help in understanding the role of catalysts, solvents, and substituent effects on the reaction kinetics and thermodynamics. The transition state energies for the key cyclization step can be calculated to predict the preferred site of ring closure, which is crucial for achieving the desired 1,7-naphthyridine isomer over other possibilities.
A hypothetical reaction for the formation of a this compound precursor could involve the reaction of 3-aminopyridine-2-carbaldehyde with diethyl malonate. Computational analysis of this reaction would involve mapping the potential energy surface for the initial Knoevenagel condensation, followed by the intramolecular cyclization and subsequent dehydration. The calculations would aim to determine the activation barriers for the cyclization at the N-1 versus the C-5 position of the pyridine (B92270) ring, thus providing insight into the regioselectivity of the reaction.
Table 1: Hypothetical DFT Calculation Results for a Key Cyclization Step in 1,7-Naphthyridine Synthesis
| Parameter | Pathway A (Formation of 1,7-Naphthyridine) | Pathway B (Formation of 1,5-Naphthyridine) |
| Transition State (TS) Geometry | Characterized by the formation of the N1-C8a bond. | Characterized by the formation of the N1-C4a bond. |
| Activation Energy (kcal/mol) | 25.3 | 28.7 |
| Reaction Enthalpy (kcal/mol) | -15.8 (Exothermic) | -12.5 (Exothermic) |
| Key Bond Distances in TS (Å) | N1-C8a: 2.15, C4a-H: 1.55 | N1-C4a: 2.20, C8a-H: 1.80 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from DFT studies.
The results from such a hypothetical study, as depicted in Table 1, would suggest that the formation of the 1,7-naphthyridine isomer is kinetically and thermodynamically favored over the 1,5-naphthyridine (B1222797) isomer under the modeled conditions. This type of detailed mechanistic insight is invaluable for optimizing reaction conditions to maximize the yield of the desired product.
Machine Learning Approaches in Predicting this compound Activity
Machine learning (ML) and quantitative structure-activity relationship (QSAR) modeling are integral components of modern drug discovery, enabling the prediction of biological activities of novel compounds and guiding the design of more potent and selective molecules. nih.govnih.gov While specific ML models for this compound are not widely reported, the methodologies are broadly applicable to this scaffold for predicting various biological activities, such as kinase inhibition, antimicrobial activity, or antiviral potential.
The core principle of QSAR is to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. These properties, known as molecular descriptors, can be calculated from the 2D or 3D structure of the molecule and can encompass electronic, steric, hydrophobic, and topological features.
A typical workflow for developing a QSAR model for this compound derivatives would involve the following steps:
Data Collection: A dataset of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.
Model Building: A machine learning algorithm is used to build a model that correlates the descriptors with the biological activity. Common ML algorithms include multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), random forests (RF), and artificial neural networks (ANN). nih.govnih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and generalizability. nih.gov
Table 2: Example of a Predictive QSAR Model for Hypothetical this compound Derivatives
| Model Type | Training Set R² | Test Set Q² | Key Descriptors |
| Random Forest | 0.85 | 0.72 | ALogP, Molecular Weight, Number of H-bond Donors, TPSA |
| Support Vector Machine | 0.82 | 0.68 | Electrostatic Moments, Shadow Indices, Kier Shape Indices |
| Multiple Linear Regression | 0.75 | 0.65 | LogD, Molar Refractivity, Balaban J Index |
Note: The data in this table is for illustrative purposes and represents the type of output from a QSAR modeling study. R² represents the coefficient of determination for the training set, and Q² represents the predictive ability for the test set. TPSA is the topological polar surface area.
The insights gained from such a model can then be used to virtually screen a library of novel this compound derivatives and prioritize the most promising candidates for synthesis and biological testing. This in silico approach can significantly accelerate the drug discovery process by focusing resources on compounds with a higher probability of success.
Biological Activities and Molecular Mechanisms of 1,7 Naphthyridine 3 Carboxylate Derivatives
Enzyme Inhibition Studies of Naphthyridine-3-carboxylates
Derivatives of the naphthyridine core are effective inhibitors of several key enzyme families, including kinases, bacterial topoisomerases, and phosphodiesterases. This inhibition is often potent and selective, highlighting the therapeutic potential of this chemical class.
Inhibition of Kinases (e.g., PIP4K2A, p38 MAPK)
The ability of 1,7-naphthyridine (B1217170) derivatives to inhibit protein and lipid kinases is a significant area of investigation. Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.
One notable target is Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in tumor progression. A study of forty-four compounds based on a 1,7-naphthyridine scaffold found that these analogues displayed significant PIP4K2A inhibitory activity. nih.gov The inhibitory concentrations (IC₅₀) for this series of compounds ranged from 0.066 to 18.0 μM in an in vitro ADP-Glo assay. nih.gov
Another critical kinase target is the p38 mitogen-activated protein kinase (MAPK), a key mediator of the inflammatory response. A series of 1,7-naphthyridine 1-oxides were identified as potent and selective inhibitors of the p38α isoform. nih.gov Structure-activity relationship (SAR) studies revealed that the N-oxide feature was crucial for both potency and selectivity against other related kinases. nih.gov Certain derivatives from this class demonstrated significant in vivo efficacy, with one compound showing a 50% effective dose (ED₅₀) of 0.5 mg/kg in a mouse model of lipopolysaccharide-induced TNFα production. nih.gov
| Compound Class | Target Kinase | Activity | Key Findings |
| 1,7-Naphthyridine Analogues | PIP4K2A | IC₅₀: 0.066 - 18.0 μM nih.gov | Activity demonstrated across a series of 44 analogues. nih.gov |
| 1,7-Naphthyridine 1-Oxides | p38α MAPK | ED₅₀: 0.5 mg/kg (in vivo) nih.gov | N-oxide group found to be essential for potent and selective inhibition. nih.gov |
Interactions with Bacterial DNA Gyrase and Topoisomerase IV
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-validated targets for antibacterial agents. elsevier.com These enzymes control DNA topology and are essential for bacterial DNA replication, segregation, and repair. ed.ac.uk Novel bacterial topoisomerase inhibitors (NBTIs) often feature a naphthyridine core. nih.gov
The mechanism of action involves the stabilization of a cleavable enzyme-DNA complex, which leads to double-strand DNA breaks and subsequent bacterial cell death. ed.ac.uk While many NBTIs can inhibit both enzymes, their relative potency can differ between Gram-positive and Gram-negative bacteria. elsevier.comnih.gov For many Gram-negative bacteria, topoisomerase IV is considered the primary target of NBTIs. nih.gov
Structural studies indicate that the introduction of a carbonyl group at the C3-position of the naphthyridine ring, a key feature of 1,7-naphthyridine-3-carboxylates, can influence the inhibitory activity against topoisomerase IV. nih.gov A prominent example of a related scaffold is Enoxacin, a fluoroquinolone antibiotic with a 1,8-naphthyridine-3-carboxylic acid core. Enoxacin functions by inhibiting both bacterial DNA gyrase and topoisomerase IV, thereby preventing bacterial DNA replication and transcription. researchgate.net This illustrates the critical role of the carboxylate group in mediating the interaction with the topoisomerase-DNA complex.
Phosphodiesterase (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses by reducing the expression of pro-inflammatory cytokines like TNF-α and various interleukins. nih.gov
Several 1,7-naphthyridine derivatives have been identified as potent PDE4 inhibitors. The 6,8-disubstituted 1,7-naphthyridine derivative, NVP-ABE171, showed potent and selective inhibition of the PDE4D isoform with an IC₅₀ value of 1.5 nM. nih.gov In other research, optimization of a series of 1,7-naphthyridine-based PDE4 inhibitors led to the development of 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid. nih.gov This compound was designed to improve solubility and pharmacokinetic properties while maintaining potent PDE4 inhibition, with the goal of treating chronic obstructive pulmonary disease (COPD). nih.gov The inclusion of a carboxylic acid was a key design element to aid in salt formation and limit unwanted penetration into the central nervous system. nih.gov
| Compound | Target | Activity (IC₅₀) |
| NVP-ABE171 | PDE4D | 1.5 nM nih.gov |
| 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid | PDE4 | Potent Inhibition nih.gov |
Receptor Antagonism and Agonism by Naphthyridine Derivatives
Beyond enzyme inhibition, naphthyridine derivatives have been developed as ligands for G-protein coupled receptors (GPCRs), where they can act as either antagonists (blockers) or agonists (activators).
Histamine (B1213489) H1 Receptor Antagonism
The histamine H1 receptor is a GPCR that mediates the inflammatory and allergic responses to histamine, causing effects like vasodilation and bronchoconstriction. nih.govelsevier.com Antagonists of the H1 receptor are widely used as anti-allergic drugs. nih.gov
While research specifically on 1,7-naphthyridine-3-carboxylate is limited in this area, closely related analogues have shown significant promise. A study focused on new 1,8-naphthyridine-3-carboxylic acid derivatives identified compounds with notable H1 receptor antagonist activity. In vivo testing in guinea pigs demonstrated that the lead compound from this series produced a promising bronchorelaxant effect, indicative of H1 antagonism. Molecular docking studies suggested these compounds bind effectively within the active site of the H1 receptor, validating the 1,8-naphthyridine-3-carboxylic acid scaffold as a promising template for new antihistaminic agents.
Adenosine Receptor Agonistic Activity
Adenosine receptors are a family of four GPCR subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) that regulate a wide array of physiological processes. Agonists of these receptors, particularly the A₁ and A₃ subtypes, are of interest for their potential in treating conditions like cancer and arthritis.
Current research on naphthyridine derivatives has predominantly focused on their role as antagonists of adenosine receptors, rather than agonists. Studies on a series of 1,8-naphthyridine (B1210474) derivatives, for example, led to the discovery of highly potent and selective A₁ adenosine receptor antagonists, with some compounds showing affinity in the subnanomolar range. nih.gov These findings highlight the utility of the naphthyridine scaffold in developing receptor blockers. However, there is a lack of available scientific literature describing this compound derivatives as adenosine receptor agonists.
Adrenoceptor Antagonism
While direct evidence for adrenoceptor antagonism by 1,7-naphthyridine-3-carboxylates is still emerging, the broader class of compounds containing the naphthyridine scaffold has shown activity at these receptors. Adrenoceptor antagonists, commonly known as alpha-blockers and beta-blockers, are crucial in managing cardiovascular conditions by inhibiting the effects of catecholamines. nih.govnih.gov Alpha-1 adrenergic receptor antagonists, for instance, are utilized for hypertension and benign prostatic hypertrophy by inducing smooth muscle relaxation. nih.gov
Notably, naftopidil, an α1-adrenergic receptor antagonist that contains a naphthalene (B1677914) group, has demonstrated potential anti-cancer activities. mdpi.com Its therapeutic effects are attributed to the modulation of various signaling pathways, suggesting that related structures like the 1,7-naphthyridine-3-carboxylates could exhibit similar properties. mdpi.com The investigation into the precise adrenoceptor subtype selectivity and antagonist activity of this compound derivatives is an active area of research.
Modulation of Cellular Pathways by Naphthyridine-3-carboxylates
Naphthyridine-3-carboxylate derivatives have been shown to modulate various cellular pathways, playing a crucial role in signal transduction and the regulation of cell growth and differentiation.
Impact on Signal Transduction Pathways
These compounds have a marked impact on key signal transduction pathways, including the Wnt and p38 MAP kinase pathways.
Wnt Signaling Pathway:
The Wnt signaling pathway is essential for embryonic development and adult tissue homeostasis. mdpi.comnih.gov Its dysregulation is often implicated in cancer. mdpi.com Certain 1,7-naphthyridine alkaloids have been identified as inhibitors of this pathway. For example, Bisleuconothine A, a 1,7-naphthyridine alkaloid, has been shown to exert anti-neoplasm potency by inhibiting the WNT signaling pathway. nih.gov This inhibition is a key mechanism behind its anti-cancer effects. nih.gov The canonical Wnt pathway's reliance on β-catenin accumulation for gene transcription makes it a prime target for therapeutic intervention. acs.orgnih.gov
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway:
The p38 MAPK pathway is a major intracellular signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. nih.gov A novel series of 1,7-naphthyridine 1-oxides has been developed as potent and selective inhibitors of p38α MAP kinase. nih.gov The N-oxide oxygen was found to be crucial for their activity and selectivity. nih.gov These compounds demonstrated a significant reduction in the production of TNFα, a pro-inflammatory cytokine, in human whole blood. nih.gov
Influence on Cell Growth and Differentiation
Derivatives of this compound have a profound influence on cell growth and differentiation, primarily through the induction of cell cycle arrest.
Bisleuconothine A, in addition to inhibiting the Wnt pathway, induces G0/G1 cell cycle arrest in cancer cells. nih.gov This arrest halts cell division at a critical checkpoint, preventing the proliferation of cancerous cells. nih.govmdpi.com The ability to induce cell cycle arrest is a hallmark of many anti-cancer agents. Furthermore, some naphthyridine compounds have been observed to induce the differentiation of cancer cells, a process that can potentially revert neoplastic cells to a more normal state. nih.gov
DNA Interaction Mechanisms of Naphthyridine-3-carboxylate Analogues
Analogues of naphthyridine-3-carboxylate have been found to interact with DNA through various mechanisms, including intercalation, inhibition of replication, and stabilization of DNA structures.
DNA Intercalation and Replication Inhibition
DNA intercalation is a process where a molecule inserts itself between the base pairs of DNA, leading to structural changes that can inhibit replication and transcription. nih.gov This mechanism is a key feature of many anticancer drugs. nih.gov Some naphthyridine derivatives have been shown to bind to DNA through an intercalative mode. nih.gov
Furthermore, the broader class of quinolones, which includes the 1,8-naphthyridine derivative enoxacin, functions by inhibiting bacterial DNA gyrase and topoisomerase IV. wikipedia.org These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. wikipedia.org This suggests that this compound analogues could also interfere with DNA replication by targeting similar enzymes.
DNA Stabilizing Activity
Certain naphthyridine derivatives have demonstrated the ability to stabilize DNA structures. For example, thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid was found to increase the melting temperature of DNA, indicating a stabilizing effect on the double helix. nih.gov This stabilization can interfere with the processes of replication and transcription, which require the unwinding of the DNA strands.
In a related context, 8-hydroxy-1,6-naphthyridine-7-carboxamides have been shown to bind to and stabilize pUL89-C, a viral endonuclease, which is part of the machinery for viral DNA replication. nih.gov This suggests that these compounds can stabilize protein-DNA complexes, thereby inhibiting their normal function. nih.gov
Table of Research Findings on this compound Derivatives
| Activity | Mechanism/Finding | Affected Pathway/Target | Compound Class/Example | Reference(s) |
| Adrenoceptor Antagonism | Potential modulation of signaling pathways. | α1-adrenergic receptor | Naftopidil (related structure) | mdpi.com |
| Wnt Pathway Modulation | Inhibition of Wnt signaling. | Wnt/β-catenin | Bisleuconothine A (1,7-naphthyridine alkaloid) | nih.gov |
| p38 MAPK Pathway Modulation | Potent and selective inhibition of p38α MAP kinase. | p38 MAPK | 1,7-Naphthyridine 1-oxides | nih.gov |
| Cell Growth Inhibition | Induction of G0/G1 cell cycle arrest. | Cell Cycle Checkpoints | Bisleuconothine A | nih.gov |
| DNA Intercalation | Intercalative mode of binding to DNA. | DNA structure | Thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid | nih.gov |
| DNA Replication Inhibition | Inhibition of DNA gyrase and topoisomerase IV. | DNA replication machinery | Enoxacin (1,8-naphthyridine) | wikipedia.org |
| DNA Stabilization | Increased melting temperature of DNA. | DNA double helix | Thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid | nih.gov |
| Protein-DNA Stabilization | Binding and stabilization of a viral endonuclease. | pUL89-C | 8-hydroxy-1,6-naphthyridine-7-carboxamides | nih.gov |
Antimicrobial Activity Profile of Naphthyridine-3-carboxylate Derivatives
While the broader naphthyridine class of compounds has demonstrated significant antimicrobial properties, specific data on the antimicrobial profile of this compound derivatives is limited in publicly available scientific literature. The majority of research has centered on other isomers, most notably the 1,8-naphthyridine-3-carboxylic acid scaffold, which forms the basis of quinolone antibiotics.
There is a significant lack of specific data concerning the antibacterial activity spectrum of this compound derivatives. The foundational research in this area has been on 1,8-naphthyridine derivatives. For instance, nalidixic acid, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was a pioneering antibacterial agent primarily used for urinary tract infections caused by Gram-negative bacteria. nih.gov Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov Subsequent generations of fluoroquinolone antibiotics, many of which are derivatives of 4-oxo-1,8-naphthyridine-3-carboxylic acid, have shown a broader spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov
Studies on other isomers, such as 1,5-naphthyridine (B1222797) derivatives, have also shown promising antibacterial activity. nih.gov For example, some synthesized 1,5-naphthyridine derivatives have exhibited inhibitory effects against various bacterial strains.
Information regarding the antifungal activity of this compound derivatives is scarce. While some studies have explored the antifungal potential of the broader naphthyridine family, they have not specifically focused on the 1,7-isomer with a carboxylate at the 3-position. For instance, some derivatives of 1,8-naphthyridine have been investigated and shown activity against fungal strains like Aspergillus niger and Candida albicans. nih.gov However, these findings cannot be directly extrapolated to this compound derivatives. Further research is required to determine if this specific scaffold possesses any significant antifungal properties.
The antiviral potential of this compound derivatives remains an under-investigated area. However, research on a closely related isomer offers some intriguing insights. A study on ethyl 1,8-naphthyridone-3-carboxylates revealed their ability to downregulate the expression of E6 and E7 oncogenes of the Human Papillomavirus (HPV). google.com This finding is significant as the E6 and E7 oncoproteins are crucial for the development and progression of HPV-induced cancers. The study highlighted that the ethyl carboxylate ester form was essential for this activity, as the corresponding carboxylic acids were inactive. google.com While this research was conducted on the 1,8-naphthyridine scaffold, it suggests that the 3-carboxylate ester functionality on a naphthyridine core could be a key pharmacophore for anti-HPV activity.
Regarding SARS-CoV-2, there is currently no specific published data on the antiviral activity of this compound derivatives. The global effort to identify novel antiviral agents against SARS-CoV-2 has explored a vast chemical space, but the potential of this particular heterocyclic system has not been reported.
Anti-Inflammatory Properties of Naphthyridine-3-carboxylate Derivatives
The anti-inflammatory properties of this compound derivatives have not been extensively documented. Studies on related structures, such as 1,8-naphthyridine-3-carboxamide derivatives, have shown significant anti-inflammatory activity. nih.govnih.gov These compounds were found to modulate the secretion of cytokines and chemokines from dendritic cells. Another study on 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, which share some structural similarities, also identified them as effective anti-inflammatory agents for acute lung injury and sepsis. nih.gov These findings suggest that the broader naphthyridine and quinoline (B57606) scaffolds are promising for the development of anti-inflammatory drugs. However, direct evidence of the anti-inflammatory potential of this compound derivatives is not available in the current literature.
Other Pharmacological Activities
There is a lack of specific research on the antioxidant activity of this compound derivatives. However, studies on the 1,8-naphthyridine scaffold have indicated that some of its derivatives possess antioxidant properties. One study on a series of substituted 1,8-naphthyridine derivatives synthesized from 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide showed that some of the resulting compounds exhibited antioxidant activity. sigmaaldrich.com The antioxidant potential was evaluated in vitro, and one compound, in particular, demonstrated notable activity. sigmaaldrich.com While these findings are for a different isomer, they suggest that the naphthyridine nucleus could contribute to antioxidant effects. Specific studies are needed to ascertain whether this compound derivatives share this property.
Antiallergic Activity
While direct studies on the antiallergic activity of this compound are limited in publicly available research, the broader class of naphthyridine derivatives has shown potential in this area. nih.govijpbs.net The anti-inflammatory properties of these compounds are often closely linked to their potential antiallergic effects, as inflammation is a key component of allergic reactions.
Research into other isomers, such as 1,8-naphthyridine derivatives, has demonstrated significant anti-inflammatory and immunomodulatory effects. ijpbs.net For instance, certain 1,8-naphthyridine derivatives have been found to possess anti-allergic properties. nih.gov Although the specific mechanisms for this compound are not detailed, the activity of related compounds suggests that modulation of inflammatory pathways could be a potential mechanism of action.
Gastric Antisecretory Effects
A study on a series of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives identified several compounds with potent gastric antisecretory properties in a pyloric-ligated rat model. nih.gov Two of the most potent compounds, 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester, were found to lower total acid output in a dose-dependent manner and were more potent than the H2 receptor antagonist, cimetidine. nih.gov These compounds also demonstrated inhibitory activity on food-stimulated acid secretion in a conscious dog model. nih.gov The exact mechanism of action for this series of compounds has not yet been elucidated. nih.gov
Table 1: Gastric Antisecretory Activity of Selected 2-Oxo-1,8-naphthyridine-3-carboxylic Acid Derivatives
| Compound | Animal Model | Effect | Potency vs. Cimetidine |
| 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester | Pyloric-ligated rat | Dose-dependent decrease in total acid output | More potent |
| 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester | Pyloric-ligated rat | Dose-dependent decrease in total acid output | More potent |
| 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester | Conscious dog (Pavlov-pouch) | Inhibition of food-stimulated acid secretion | - |
| 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester | Conscious dog (Pavlov-pouch) | Inhibition of food-stimulated acid secretion | - |
Source: Santilli, A. A., Scotese, A. C., Bauer, R. F., & Bell, S. C. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of medicinal chemistry, 30(12), 2270–2277. nih.gov
Applications Beyond Medicinal Chemistry for 1,7 Naphthyridine 3 Carboxylate Scaffolds
Role as Chemical Building Blocks for Complex Organic Molecules
The 1,7-naphthyridine-3-carboxylate scaffold serves as a crucial intermediate and building block in the synthesis of a wide array of complex organic molecules. Its inherent reactivity and the presence of multiple functionalization points allow chemists to construct intricate molecular architectures. For instance, derivatives such as ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride are utilized as versatile intermediates in organic synthesis. biosynth.com This compound provides a ready-made heterocyclic core that can be further elaborated to produce a variety of important chemical entities. biosynth.com
The synthesis of 1,7-naphthyridine (B1217170) derivatives often involves multi-step reaction sequences, highlighting the scaffold's role as a foundational unit. For example, 8-chloro-1,7-naphthyridine-3-carboxylic acid and its esters are key intermediates in the synthesis of more complex structures, including those with potential immunomodulatory activity. google.com The synthesis of these intermediates often begins with simpler pyridine (B92270) precursors, which are cyclized to form the naphthyridine core. This core can then be modified at various positions to introduce desired functional groups, leading to a diverse range of compounds. researchgate.netnih.gov The ability to selectively modify the naphthyridine ring system makes it an invaluable tool for creating libraries of compounds for various applications. nih.govnih.gov
Development in Materials Science
The unique photophysical and electronic properties of the naphthyridine core have led to its exploration in the field of materials science, particularly in the development of novel organic electronic materials.
While research on this compound itself in organic semiconductors is emerging, studies on its isomers, such as 1,5-naphthyridine (B1222797), have demonstrated the potential of the naphthyridine scaffold in this area. For example, 1,5-naphthyridine-2,6-dione-based small molecules have been synthesized and shown to exhibit n-type semiconductor behavior. rsc.org One such derivative, NTDT-DCV, displayed an electron mobility of 0.14 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OFETs). rsc.org Furthermore, 4,8-substituted 1,5-naphthyridines have been investigated as multifunctional organic semiconductor materials, exhibiting properties suitable for both electron-transport and hole-injecting/hole-transport materials in organic light-emitting diodes (OLEDs). researchgate.net These findings suggest that the electron-deficient nature of the naphthyridine ring system, a feature shared by the 1,7-isomer, is conducive to creating materials with desirable electronic properties for semiconductor applications. americanelements.com
The rigid, planar structure and conjugated π-system of the naphthyridine core make it an excellent platform for the design of fluorescent probes and dyes. Although specific examples for this compound are not extensively documented, related naphthyridine derivatives have shown significant promise. For instance, 4-hydroxy-1,5-naphthyridine derivatives have been used to create metal complexes that function as emissive materials in OLEDs. nih.gov Additionally, naphthyridine-based lanthanide complexes have been developed as contrast agents for magnetic resonance imaging (MRI), a technology that relies on the specific coordination and photophysical properties of the ligand. nih.gov The ability of the naphthyridine moiety to form strong hydrogen bonds and coordinate with metal ions is key to the functionality of these probes. nih.gov The carboxylate group on the this compound scaffold provides a convenient attachment point for further functionalization to tune the fluorescent properties or to link the molecule to other systems.
Coordination Chemistry and Metal Complex Formation
The nitrogen atoms within the naphthyridine ring system are strategically positioned to act as chelating ligands for a variety of metal ions. This has led to significant research into the coordination chemistry of naphthyridine derivatives and their use in forming novel metal complexes.
In the field of bioinorganic chemistry, researchers have sought to create synthetic molecules that mimic the structure and function of the active sites of metalloproteins. One notable example is the use of the 1,8-naphthyridine (B1210474) scaffold as a "masked carboxylate" to model the carboxylate-bridged diiron centers found in various enzymes. nih.govresearchgate.net The two nitrogen atoms of the naphthyridine ring can coordinate to two iron centers in a manner that mimics the syn,syn coordination of a bridging carboxylate group. researchgate.net This approach has been instrumental in developing diiron complexes that serve as structural and functional models for enzymes like hemerythrin. researchgate.netfigshare.comacs.org While these studies have primarily focused on the 1,8-isomer, the underlying principle of using the naphthyridine core as a surrogate for a bridging ligand is a powerful concept in coordination chemistry. nih.gov
Agrochemical Applications
While the this compound framework is a recognized scaffold in medicinal chemistry, its direct application in the agrochemical sector is not yet widely documented in publicly available research. However, the broader family of naphthyridine isomers has shown significant potential in the development of new agricultural products, including fungicides and insecticides. The inherent biological activity of the naphthyridine core suggests that the 1,7-naphthyridine scaffold, including its 3-carboxylate derivatives, remains a promising area for future agrochemical research.
Research into related naphthyridine isomers provides evidence of their potential as active ingredients in agrochemicals. Studies have shown that the general naphthyridine scaffold is a building block for molecules with applications as fungicides and insecticides. mdpi.com
Fungicidal and Bactericidal Potential of Naphthyridine Alkaloids
Naturally occurring alkaloids with a naphthyridine core have demonstrated notable activity against fungal and bacterial pathogens relevant to agriculture. Canthin-6-one (B41653), an alkaloid with a core structure based on the 1,5-naphthyridine isomer, and its derivatives have been investigated for their antimicrobial properties. For instance, 10-hydroxycanthin-6-one (B1198173) has shown significant antifungal activity against major plant pathogens like Fusarium graminearum and Fusarium solani. nih.gov In one study, it inhibited the growth of these fungi by 74.5% and 57.9%, respectively. nih.gov
Furthermore, synthetic modifications of these natural products have yielded compounds with potent activity against bacterial plant pathogens. Certain quaternized derivatives of 10-methoxycanthin-6-one have demonstrated superior efficacy against Ralstonia solanacearum and Pseudomonas syringae when compared to the commercial agrochemical streptomycin (B1217042) sulfate, with a minimum inhibitory concentration (MIC) of 3.91 µg/mL. mdpi.com Another study identified that canthin-6-one exhibited strong antifungal activity against Fusarium oxysporum f. sp. cucumerinum, a fungus that causes wilt disease in cucumbers, with a MIC value of 32.0 μg/mL. researchgate.net These findings highlight the potential of the naphthyridine scaffold in creating new agents to combat crop diseases.
Table 1: Antifungal and Antibacterial Activity of Selected Naphthyridine Alkaloids
| Compound Name | Isomer Core | Target Organism | Activity |
|---|---|---|---|
| 10-Hydroxycanthin-6-one | 1,5-Naphthyridine | Fusarium graminearum | 74.5% Growth Inhibition |
| 10-Hydroxycanthin-6-one | 1,5-Naphthyridine | Fusarium solani | 57.9% Growth Inhibition |
| Quaternized 10-methoxycanthin-6-one derivatives | 1,5-Naphthyridine | Ralstonia solanacearum | MIC: 3.91 µg/mL |
| Quaternized 10-methoxycanthin-6-one derivatives | 1,5-Naphthyridine | Pseudomonas syringae | MIC: 3.91 µg/mL |
Insecticidal Activity of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold, in particular, has been successfully utilized to develop compounds with potent insecticidal properties. By creating hybrid molecules that combine the 1,8-naphthyridine core with structural features of neonicotinoid insecticides, researchers have synthesized novel compounds with significant efficacy against agricultural pests.
A study focused on these hybrid compounds reported excellent insecticidal activity against the cowpea aphid (Aphis craccivora), a common agricultural pest. The research detailed the lethal concentration (LC50) values for several of the synthesized 1,8-naphthyridine derivatives, with some compounds demonstrating high potency. This line of research confirms that the naphthyridine scaffold can serve as a foundation for new classes of insecticides.
Table 2: Insecticidal Activity of Selected 1,8-Naphthyridine Derivatives against Aphis craccivora
| Compound Class | Isomer Core | Target Pest | Activity Range (LC50) |
|---|
Future Directions and Research Perspectives
Advanced Synthetic Strategies for 1,7-Naphthyridine-3-carboxylate Complexity
The synthesis of the 1,7-naphthyridine (B1217170) core and its derivatives has traditionally relied on established methods. However, the demand for increasingly complex and diverse molecular architectures is driving the development of more advanced and efficient synthetic strategies.
A significant area of advancement lies in the use of multi-component reactions (MCRs) . These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to substituted 1,6-naphthyridine (B1220473) derivatives, a related isomer to the 1,7-naphthyridine system. researchgate.netekb.eg Researchers are exploring the use of novel catalysts, such as SiO2/Fe3O4@MWCNTs, to facilitate these reactions in environmentally friendly aqueous media. researchgate.net The development of diastereoselective MCRs, as demonstrated in the synthesis of pyrano and furano naphthyridine derivatives using camphor (B46023) sulfonic acid, further highlights the potential for creating stereochemically complex molecules. ekb.egresearchgate.net
C-H activation is another powerful tool being increasingly employed for the late-stage functionalization of the naphthyridine scaffold. nih.gov This approach allows for the direct introduction of functional groups onto the heterocyclic core, bypassing the need for pre-functionalized starting materials and enabling the synthesis of previously inaccessible analogues. nih.gov The combination of C-H activation with photoredox catalysis is a particularly promising avenue, offering mild and selective methods for bond formation. beilstein-journals.org
Photoredox catalysis , driven by visible light, is revolutionizing organic synthesis by enabling a wide range of transformations under mild conditions. sigmaaldrich.commdpi.comnih.govprinceton.edu This technology is being applied to the synthesis of complex heterocyclic systems and offers significant potential for the construction of novel this compound derivatives. beilstein-journals.orgsigmaaldrich.comnih.gov Its ability to generate reactive radical intermediates allows for unique bond formations that are often challenging to achieve through traditional thermal methods. princeton.edu
These advanced synthetic strategies are not only enabling the creation of more complex and diverse libraries of 1,7-naphthyridine-3-carboxylates but are also paving the way for more efficient and sustainable manufacturing processes.
Integrated Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental synthesis and biological evaluation is becoming an indispensable strategy for the rational design of this compound derivatives with desired properties. In silico tools are increasingly being used to predict the biological activities, pharmacokinetic profiles, and potential toxicities of novel compounds before their synthesis, thereby saving significant time and resources. nih.govrsc.orgresearchgate.netrsc.org
Molecular docking studies are routinely employed to understand the binding interactions of 1,7-naphthyridine-3-carboxylates with their biological targets. For example, docking studies have been used to elucidate the binding modes of 1,8-naphthyridine (B1210474) derivatives within the active site of the H1 receptor, guiding the design of new antihistaminic agents. nih.govresearchgate.netrsc.org Similarly, docking has been used to predict the interactions of newly synthesized compounds with the active sites of kinases like VEGFR-2. acs.org
Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational tool. By correlating the structural features of a series of compounds with their biological activities, QSAR models can predict the potency of new, unsynthesized analogues. nih.gov For instance, 3D-QSAR models have been successfully applied to understand the cytotoxic activities of naphthyridine derivatives against various cancer cell lines, identifying key structural features that contribute to their potency. nih.gov
In addition to predicting biological activity, computational methods are also used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. rsc.org Programs like SwissADME can forecast the pharmacokinetic parameters of designed molecules, helping to prioritize compounds with favorable drug-like properties for synthesis and further testing. rsc.orgresearchgate.net
The power of this integrated approach is exemplified in studies where in silico predictions from tools like PASS (Prediction of Activity Spectra for Substances) are used to guide the synthesis of compounds with specific biological activities, such as antihistaminic effects. nih.govrsc.orgresearchgate.netrsc.org This synergy between computational design and experimental validation accelerates the discovery of new and improved this compound-based therapeutic agents.
Exploration of Novel Biological Targets for 1,7-Naphthyridine-3-carboxylates
While the this compound scaffold has been extensively explored for its antimicrobial and anticancer properties, ongoing research is uncovering its potential to interact with a broader range of biological targets. nih.govnih.govmdpi.comnih.gov This expansion of the therapeutic landscape for these compounds is a key area of future investigation.
Naphthyridine derivatives have shown promise as enzyme inhibitors . For instance, certain derivatives have been identified as inhibitors of topoisomerase II, a key enzyme in DNA replication, which contributes to their anticancer activity. nih.gov Other naphthyridines have demonstrated inhibitory activity against HIV-1 integrase, highlighting their potential as antiviral agents. nih.gov The structural similarities to known kinase inhibitors also suggest that 1,7-naphthyridine-3-carboxylates could be developed as potent and selective kinase inhibitors for the treatment of cancer and other diseases. acs.org
The central nervous system is another promising area for the application of these compounds. The ability of some naphthyridine derivatives to cross the blood-brain barrier opens up possibilities for their use in treating neurodegenerative diseases .
Furthermore, the anti-inflammatory properties of some 1,8-naphthyridine-3-carboxamide derivatives suggest their potential in treating inflammatory conditions. nih.gov The investigation of their mechanism of action in this context could reveal novel molecular targets. Research has also pointed towards the potential of 1,8-naphthyridine derivatives as H1R antagonists, indicating a role in managing allergic reactions. nih.govrsc.orgresearchgate.net
The diverse biological activities reported for various naphthyridine isomers suggest that a systematic exploration of the this compound chemical space could lead to the discovery of compounds with novel mechanisms of action and therapeutic applications.
Development of this compound-Based Probes for Biological Systems
The unique photophysical properties of the 1,7-naphthyridine core make it an attractive scaffold for the development of chemical probes for studying biological systems. These probes can be designed to selectively bind to specific biomolecules or to report on changes in their local environment, providing valuable insights into cellular processes.
The inherent fluorescence of some naphthyridine derivatives can be harnessed to create fluorescent probes for bioimaging applications. By attaching specific recognition motifs to the this compound core, researchers can design probes that light up upon binding to a target protein or nucleic acid. This would allow for the visualization of the target's localization and dynamics within living cells.
Furthermore, the this compound scaffold can be incorporated into photoaffinity labels . These probes can be used to identify the protein targets of a bioactive compound. Upon irradiation with light, the probe forms a covalent bond with its binding partner, allowing for its subsequent isolation and identification.
The development of such molecular probes will be instrumental in elucidating the mechanisms of action of this compound-based drugs and in identifying new biological targets for therapeutic intervention.
Potential in Supramolecular Chemistry and Nanomaterials
The rigid, planar structure and the presence of multiple nitrogen atoms make the this compound scaffold an excellent building block for the construction of supramolecular assemblies and functional nanomaterials.
In the field of supramolecular chemistry , the ability of the naphthyridine core to participate in hydrogen bonding and metal coordination can be exploited to create well-defined architectures such as helices, grids, and cages. These assemblies can have applications in areas such as molecular recognition, catalysis, and drug delivery.
The incorporation of this compound units into polymers or as ligands for metal-organic frameworks (MOFs) could lead to the development of novel materials with interesting electronic, optical, and porous properties. For example, MOFs constructed from this compound linkers could exhibit selective gas adsorption or catalytic activity.
The exploration of 1,7-naphthyridine-3-carboxylates in the context of materials science is a relatively new but rapidly growing field. The unique combination of properties offered by this heterocyclic system suggests that it holds significant promise for the development of advanced materials with a wide range of applications.
Q & A
Q. What are the standard methods for synthesizing 1,7-naphthyridine-3-carboxylate derivatives?
The synthesis typically involves hydrolysis or hydrogenolysis of ester precursors. For example:
- Hydrolysis of ethyl esters : Ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate undergoes hydrolysis using 1M NaOH at 95°C for 1 hour, yielding 93% of the carboxylic acid derivative. In contrast, harsher conditions (5M NaOH, 20°C, 3 hours) result in lower yields (30%) for substituted analogs due to steric or electronic effects .
- Hydrogenolysis of benzyl esters : Benzyl 7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylate is cleaved via palladium-catalyzed hydrogenolysis (H₂, Pd/C, MeOH) to produce the carboxylic acid in 89% yield .
Methodological Tip : Optimize reaction conditions (temperature, catalyst, and base strength) based on substituent sensitivity to avoid side reactions like decarboxylation.
Q. How can substituents influence the reactivity of this compound?
Substituents such as trifluoromethyl (-CF₃) or chloro groups alter electronic and steric properties:
- Electron-withdrawing groups (e.g., -CF₃) : Increase electrophilicity at the carboxylate position, enhancing reactivity in nucleophilic substitutions. This is critical for designing bioactive analogs .
- Steric hindrance : Bulky groups (e.g., benzyl or phenyl) may reduce hydrolysis efficiency but improve stability under acidic conditions .
Experimental Design : Use computational modeling (DFT) to predict substituent effects on reaction pathways before empirical testing.
Advanced Research Questions
Q. How can contradictory yield data in ester hydrolysis be resolved?
Discrepancies in yields (e.g., 30% vs. 93% in ) arise from:
- Substituent effects : Electron-donating groups stabilize intermediates, improving yields.
- Reaction kinetics : Higher NaOH concentrations may accelerate side reactions (e.g., ring oxidation).
Analytical Approach : Perform kinetic studies (e.g., time-resolved NMR) and monitor intermediates via LC-MS to identify competing pathways .
Q. What strategies are effective for functionalizing the 1,7-naphthyridine core via N-alkylation?
N-Alkylation introduces functional groups to modulate bioactivity:
- Example : Ethyl 4-amino-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate reacts with ethyl bromoacetate in the presence of K₂CO₃ under reflux (18 hours) to yield an N-ethoxycarbonylmethyl derivative (66% yield) .
Key Considerations : Use mild bases (e.g., K₂CO₃) to avoid decarboxylation, and prioritize anhydrous conditions for moisture-sensitive reagents.
Q. How does decarboxylation of 1,7-naphthyridine-3-carboxylic acid derivatives occur, and what are its applications?
Decarboxylation under thermal or acidic conditions removes the carboxyl group, generating simpler naphthyridine scaffolds:
- Example : 7-Methyl-4,8-dioxo-1,4,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid undergoes decarboxylation in 2M HCl (reflux, 12 hours) to yield 7-methyl-1,7-naphthyridinedione (79% yield) .
Application : This method is used to synthesize analogs for studying structure-activity relationships in drug discovery.
Biological and Chemical Applications
Q. What bioactivity has been reported for this compound derivatives?
- Antimicrobial activity : Derivatives with trifluoromethyl or amino groups exhibit inhibition against bacterial and fungal targets. For instance, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine shows promise in early-stage antibacterial assays .
- Anticancer potential : Substituted analogs disrupt cancer cell proliferation via kinase inhibition or DNA intercalation .
Methodological Note : Use in vitro cytotoxicity assays (e.g., MTT) paired with molecular docking to validate target engagement.
Q. How can regioselectivity challenges in electrophilic substitution be addressed?
Regioselectivity is influenced by directing groups:
- Carboxylate as a meta-director : Electrophiles preferentially attack positions ortho or para to the carboxylate.
- N-Oxide intermediates : Enhance reactivity at specific positions. For example, ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate 6-oxide undergoes selective deoxygenation to yield halogenated derivatives .
Advanced Technique : Use directed ortho-metalation (DoM) with organometallic reagents to bypass electronic biases.
Data Analysis and Optimization
Q. What analytical techniques are critical for characterizing this compound derivatives?
Q. How can reaction scalability be improved without compromising yield?
- Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic reactions (e.g., ester hydrolysis).
- Catalyst recycling : Use heterogeneous catalysts (e.g., Pd/C) for hydrogenolysis to reduce costs .
Tables: Key Reaction Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
